(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid
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Overview
Description
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C15H23BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two tert-butyl groups at the 2 and 4 positions and a methoxy group at the 6 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with a palladium catalyst such as Pd(PPh3)4.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the borane derivative.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Biology: It can be used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: This compound is similar in structure but lacks the boronic acid group.
2,6-Di-tert-butyl-4-methylphenol: Another similar compound, differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and applications, particularly in cross-coupling reactions. The combination of tert-butyl and methoxy groups also enhances its stability and reactivity compared to other phenylboronic acids.
Properties
CAS No. |
175602-46-7 |
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Molecular Formula |
C15H25BO3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(16(17)18)12(9-10)19-7/h8-9,17-18H,1-7H3 |
InChI Key |
QPBUYXCDKJFQAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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